Monohydroxy of nimodipine
CAS No.: 663163-06-2
Cat. No.: VC17129599
Molecular Formula: C21H26N2O8
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663163-06-2 |
|---|---|
| Molecular Formula | C21H26N2O8 |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3 |
| Standard InChI Key | WOJJKAJVNDPQNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Introduction
Structural Identity of Monohydroxy Nimodipine
The monohydroxy metabolite of nimodipine is generated via enzymatic hydroxylation of one of the methyl groups attached to the dihydropyridine ring or the methoxy substituents on the benzyl moiety. This reaction is catalyzed primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, which mediate oxidative transformations in hepatic microsomes . The exact position of hydroxylation depends on species-specific metabolic tendencies. For instance, in vitro studies using rat, dog, monkey, and human hepatic microsomes have identified hydroxylation at the C2 methyl group of the dihydropyridine ring as a predominant pathway .
The structural confirmation of this metabolite relies on advanced mass spectrometric techniques. In a landmark study, online hydrogen-deuterium (H-D) exchange coupled with liquid chromatography–tandem quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) revealed that the monohydroxy derivative exhibits a mass shift consistent with the addition of a single hydroxyl group (+16 Da) to the parent compound (nimodipine: , molecular weight 418.45 g/mol) . Fragmentation patterns further localized the hydroxylation site through characteristic neutral losses and retro-Diels-Alder reactions.
Metabolic Pathways and Species Variability
Nimodipine undergoes extensive first-pass metabolism, producing five primary metabolites via dehydrogenation, demethylation, ester cleavage, and hydroxylation . The monohydroxy derivative is a major oxidative product observed across all tested species (rat, dog, monkey, human), though its relative abundance varies:
| Species | Relative Abundance of Monohydroxy Metabolite (%) |
|---|---|
| Rat | 22 |
| Dog | 18 |
| Monkey | 25 |
| Human | 20 |
Data derived from hepatic microsome incubations analyzed via LC-QTOF-MS
Hydroxylation is competitive with other pathways such as ester hydrolysis (yielding de-esterified metabolites) and N-dealkylation. Notably, human microsomes showed a higher propensity for ester cleavage compared to rodents, suggesting species-specific differences in enzyme activity . These findings underscore the importance of cross-species metabolic profiling during drug development.
Analytical Methods for Detection and Characterization
The identification of monohydroxy nimodipine demands high-resolution analytical techniques due to its structural similarity to the parent drug and other metabolites. The pioneering method developed by employs online H-D exchange combined with LC-QTOF-MS to achieve real-time deuterium labeling:
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Chromatographic Separation: Nimodipine and its metabolites are resolved using a C18 column with a gradient elution of acetonitrile and deuterated water (DO). The switch from HO to DO mobile phases occurs within 10 minutes, ensuring minimal retention time variability .
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H-D Exchange: Labile hydrogens (e.g., -OH, -NH) in the metabolite exchange with deuterium, altering the mass-to-charge () ratio. For monohydroxy nimodipine, this results in a +1 Da shift per exchangeable hydrogen, aiding in structural elucidation .
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Mass Spectrometric Analysis: MS/MS spectra are acquired in positive ion mode, with collision-induced dissociation (CID) generating diagnostic fragments. The monohydroxy metabolite displays a base peak at 434.46 () and fragments at 343.32 (loss of -OCH) and 315.28 (further loss of CO) .
This method enhances throughput by eliminating off-line sample preparation, enabling rapid metabolite screening in preclinical studies.
Challenges and Future Directions
Current limitations in monohydroxy nimodipine research include:
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Limited Human Data: Most metabolic studies are conducted in vitro; in vivo pharmacokinetic data in patients remain sparse.
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Analytical Complexity: Differentiating positional isomers (e.g., hydroxylation at C2 vs. C3 methyl groups) requires advanced nuclear magnetic resonance (NMR) spectroscopy, which is seldom integrated into high-throughput workflows .
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Clinical Relevance: The metabolite’s role in drug-drug interactions (e.g., with CYP3A4 inhibitors like ketoconazole) is poorly characterized.
Future studies should prioritize in vivo metabolite quantification using stable isotope-labeled internal standards and correlate these levels with nimodipine’s cerebrovascular effects.
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